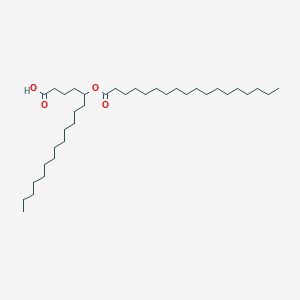

5-Octadecanoyloxy-octadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. 5-SAHSA is a FAHFA in which stearic acid is esterified to 5-hydroxy stearic acid. The levels of SAHSA are moderately elevated in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 5-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Applications De Recherche Scientifique

Biolubricant Applications

5-Octadecanoyloxy-octadecanoic acid derivatives have been studied for their potential in biolubricant applications. One study explored synthetic ester basestocks derived from oleic acid, focusing on their pour point, flash point, viscosity index, oxidation onset temperature, and friction and wear properties. This research suggests the potential of these synthetic ester oils in formulating industrial fluids for various temperature applications (Salimon, Salih, & Yousif, 2012).

Thermal Conductivity in Phase Change Materials

Another area of application is in the field of phase change materials (PCMs). Octadecanoic acid (OA) is recognized for its high energy density and narrow phase change temperature, making it an excellent PCM for heat storage. Research has been conducted on the size-dependent thermal conductivity of OA, revealing that the thermal transport properties of OA are greatly influenced by its size, which is crucial for designing efficient OA-filled composite PCMs (Zou, Qiu, Feng, & Zhang, 2019).

Acaricidal Activity

Octadecanoic acid derivatives have been examined for their acaricidal activity. A study on octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives found that certain structural modifications can enhance acaricidal activity. This research provides insights into potential applications in pest control and highlights the role of these compounds in interfering with energy metabolism in pests like Sarcoptes scabiei (Li et al., 2022).

Photocatalytic and Electrooxidation Properties

Studies have also been conducted on the photocatalytic and electrooxidation properties of TiO2 thin films for the degradation of octadecanoic acid under UV-A light illumination. This research highlights the potential of TiO2 thin films in environmental applications, such as degradation of pollutants (Kenanakis, Vernardou, Dalamagkas, & Katsarakis, 2015).

Propriétés

Nom du produit |

5-Octadecanoyloxy-octadecanoic acid |

|---|---|

Formule moléculaire |

C36H70O4 |

Poids moléculaire |

567 |

Nom IUPAC |

5-octadecanoyloxyoctadecanoic acid |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h34H,3-33H2,1-2H3,(H,37,38) |

Clé InChI |

BSOQNRNPFJEDMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

Synonymes |

5-(stearoyloxy)octadecanoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.